Head-to-Head Comparison: Triamcinolone Hexacetonide vs. Triamcinolone Acetonide – Duration of Remission in Juvenile Idiopathic Arthritis
In a retrospective analysis of 39 patients with juvenile idiopathic arthritis (JIA) involving 165 injected joints (41 TH, 124 TA), triamcinolone hexacetonide demonstrated a significantly prolonged time to relapse compared to triamcinolone acetonide. The hazard of relapse was reduced by approximately 81% with TH relative to TA [1]. The median relapse time was substantially longer for TH, and the log-rank test confirmed a higher probability of relapse for TA during the study period (p < 0.001) [2].
| Evidence Dimension | Time to relapse (duration of clinical remission) |
|---|---|
| Target Compound Data | Median relapse time longer; unadjusted hazard ratio 0.184 (95% CI 0.089–0.381) |
| Comparator Or Baseline | Triamcinolone acetonide (TA) – hazard ratio reference value 1.0 |
| Quantified Difference | Hazard ratio 0.184 (95% CI 0.089–0.381); p < 0.001 |
| Conditions | Retrospective chart review; 39 JIA patients; 165 joint injections; intra-articular administration; follow-up through May 30, 2021 |
Why This Matters
This hazard ratio indicates an 81.6% reduction in the instantaneous risk of relapse for joints treated with TH compared to TA, providing a quantitative basis for selecting TH when prolonged remission is the therapeutic objective.
- [1] Grygiel-Górniak B, Limphaibool N, Puszczewicz M. Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis. BMC Rheumatol. 2022;6:18. View Source
- [2] Grygiel-Górniak B, Limphaibool N, Puszczewicz M. Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis. BMC Rheumatol. 2022;6:18. View Source
